Product packaging for sulfo-Cyanine7 dicarboxylic acid(Cat. No.:)

sulfo-Cyanine7 dicarboxylic acid

Cat. No.: B1193679
M. Wt: 847.09
InChI Key: QEBLXZAXBRSTPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Near-Infrared (NIR) Fluorophores in Contemporary Biological and Chemical Research

Near-infrared (NIR) fluorophores, which absorb and emit light in the 700-1700 nm wavelength range, offer significant advantages for biological imaging. nih.govmacsenlab.com This region of the electromagnetic spectrum is often referred to as the "biological window" because it allows for deeper tissue penetration compared to visible light, which is readily absorbed and scattered by biological components like hemoglobin and water. nih.govresearchgate.net Consequently, NIR fluorophores enable high-resolution, real-time imaging with a high signal-to-background ratio, minimizing autofluorescence from tissues. nih.govcore.ac.uk These properties make them invaluable for a wide array of applications, including in vivo imaging, tumor detection, and tracking drug delivery. macsenlab.comacs.org The development of NIR-II (1000-1700 nm) imaging has further pushed the boundaries, offering even greater penetration depth and clarity. nih.govacs.org

Overview of the Heptamethine Cyanine (B1664457) Dye Family and its Evolution for Advanced Research Applications

Heptamethine cyanine dyes are a major class of NIR fluorophores characterized by a polymethine chain of seven carbon atoms linking two nitrogen-containing heterocyclic rings. nih.govwikipedia.org This extended conjugated system is responsible for their strong absorption and fluorescence in the NIR region. mdpi.comnih.gov The basic structure of these dyes can be systematically modified to fine-tune their optical properties, such as absorption and emission wavelengths, and to introduce reactive groups for conjugation to biomolecules. acs.orgresearchgate.net Over the years, the evolution of heptamethine cyanine dyes has focused on improving their stability, brightness, and water solubility to enhance their performance in biological applications. nih.govresearchgate.net

Unique Contribution of Dicarboxylic Acid Cyanine Architectures, with Specific Emphasis on sulfo-Cyanine7 dicarboxylic acid, as a Versatile Research Tool

The introduction of dicarboxylic acid functionalities into the cyanine dye structure represents a significant advancement. These carboxylic acid groups provide convenient handles for covalent attachment to a wide range of molecules, such as proteins, antibodies, and nucleic acids, through standard bioconjugation chemistries. lumiprobe.comacs.org

This compound , in particular, exemplifies the versatility of this design. It is a bifunctional molecule featuring two carboxylic acid groups, allowing for cross-linking applications. lumiprobe.comlumiprobe.com The "sulfo-" prefix indicates the presence of sulfonate groups, which impart high water solubility, a crucial property for biological experiments conducted in aqueous environments. wikipedia.orgaxispharm.com This combination of NIR fluorescence, water solubility, and bifunctionality makes this compound a highly adaptable tool for creating sophisticated molecular probes for a variety of research purposes.

Historical Context and Prior Developments in Water-Soluble Cyanine Probes

The history of cyanine dyes dates back over a century, with their initial applications in the photographic industry to sensitize silver halide emulsions to a broader spectrum of light. wikipedia.orgnih.gov Their journey into the realm of biology began with the recognition of their potential as fluorescent labels. biotium.com A significant hurdle for early biological applications was the inherent hydrophobicity of many cyanine dyes, which led to aggregation and fluorescence quenching in aqueous solutions. researchgate.netalfachemic.com

A major breakthrough came in the 1990s with the development of sulfonated cyanine dyes. biotium.com The introduction of sulfonic acid groups dramatically improved the water solubility and biocompatibility of these fluorophores, preventing aggregation and leading to brighter, more stable probes. biotium.commdpi.com This innovation paved the way for the widespread use of water-soluble cyanine dyes in various biological techniques, including fluorescence microscopy, flow cytometry, and DNA sequencing. alfachemic.comglenresearch.com The development of dicarboxylic acid derivatives, such as this compound, builds upon this foundation, adding another layer of functionality for creating advanced research tools.

Research Findings and Properties

The utility of this compound and related compounds is underpinned by their specific physicochemical properties.

PropertyValue/DescriptionReference
Compound This compound axispharm.com
Fluorescence Near-infrared lumiprobe.com
Functional Groups Two carboxylic acid groups lumiprobe.com
Key Feature High water solubility due to sulfonate groups wikipedia.orgaxispharm.com
Applications Bifunctional cross-linker, fluorescent labeling lumiprobe.comlumiprobe.com

Spectral Properties of sulfo-Cyanine7:

PropertyWavelength (nm)Reference
Absorption Maximum ~750 axispharm.com
Emission Maximum ~773 axispharm.com
Stokes Shift ~23 axispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H51KN2O10S2 B1193679 sulfo-Cyanine7 dicarboxylic acid

Properties

Molecular Formula

C42H51KN2O10S2

Molecular Weight

847.09

IUPAC Name

potassium;(2E)-1-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C42H52N2O10S2.K/c1-41(2)33-27-31(55(49,50)51)18-20-35(33)43(24-9-5-7-14-39(45)46)37(41)22-16-29-12-11-13-30(26-29)17-23-38-42(3,4)34-28-32(56(52,53)54)19-21-36(34)44(38)25-10-6-8-15-40(47)48;/h16-23,26-28H,5-15,24-25H2,1-4H3,(H3-,45,46,47,48,49,50,51,52,53,54);/q;+1/p-1

InChI Key

QEBLXZAXBRSTPL-UHFFFAOYSA-M

SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)O)C.[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

sulfo-Cyanine7 dicarboxylic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sulfo Cyanine7 Dicarboxylic Acid

Core Synthesis Strategies for sulfo-Cyanine7 dicarboxylic acid

The synthesis of this compound is a chemically intricate process that can be systematically approached in three key stages: the formation of the cyanine (B1664457) backbone, the addition of sulfonate groups to enhance water solubility, and the regioselective incorporation of dicarboxylic acid functionalities for bioconjugation.

Detailed Exploration of Reaction Pathways and Conditions for the Cyanine Backbone Formation

The formation of the heptamethine cyanine backbone of this compound typically involves the condensation of two substituted indolenine precursors. This reaction is a cornerstone of cyanine dye synthesis. biointerfaceresearch.comacs.org

The general synthetic route begins with the preparation of quaternized heterocyclic salts of indolenine. alfa-chemistry.com A common method involves the reaction of a substituted 2,3,3-trimethylindolenine (B142774) with an alkylating agent that also contains a carboxylic acid group, such as 6-bromohexanoic acid, to form the N-carboxypentyl indolenine precursor.

The subsequent condensation reaction to form the asymmetrical cyanine dye is often carried out in the presence of a base, such as sodium acetate, and under reflux in a solvent like ethanol (B145695) for several hours. acs.org For instance, an N-carboxypentyl indolenine precursor can be condensed with an activated intermediate derived from a second indolenine molecule. acs.org The reaction temperature and duration are critical parameters that are optimized to maximize the yield of the desired cyanine dye. google.com

A representative reaction scheme for the formation of a cyanine backbone is the condensation of an indolenine derivative with a reagent like 4-(dimethylamino)benzaldehyde (B131446) in an alcoholic solvent with heating. biointerfaceresearch.com While specific conditions for this compound are proprietary and vary between manufacturers, a general approach is outlined in the table below based on similar cyanine dye syntheses.

Table 1: Representative Reaction Conditions for Cyanine Backbone Formation

Parameter Condition Source
Reactants Substituted indolenine precursors, polymethine chain precursor alfa-chemistry.com
Solvent Ethanol, Methanol, or Acetonitrile (B52724) acs.orglumiprobe.com
Catalyst/Base Sodium Acetate, Triethylamine acs.orggoogle.com
Temperature Room temperature to reflux (approx. 60-80 °C) acs.orggoogle.com
Reaction Time 3 to 16 hours acs.orgacs.org
Atmosphere Inert (e.g., Nitrogen or Argon) General Practice

Introduction of Sulfonate Moieties for Enhanced Hydrophilicity

To confer water solubility to the cyanine dye, sulfonate groups are introduced into the heterocyclic indolenine rings. This is a crucial modification for biological applications, as it reduces aggregation and non-specific binding of the dye. axispharm.com The sulfonation is typically carried out on the indolenine precursor before the condensation reaction to form the cyanine backbone.

The introduction of sulfonate groups can be achieved by treating the indolenine base with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid. The position of sulfonation is directed by the existing substituents on the aromatic ring of the indolenine. The charged sulfonate groups not only increase water solubility but also contribute to the photophysical properties of the dye. axispharm.com

Regioselective Functionalization for Dicarboxylic Acid Incorporation

The incorporation of two carboxylic acid groups transforms the sulfo-Cyanine7 into a bifunctional molecule, enabling its use as a cross-linker or for conjugation to two different biomolecules. One carboxylic acid is typically introduced on each of the indolenine precursors. This is often achieved by using an alkylating agent that contains a protected carboxylic acid group during the quaternization of the indolenine nitrogen. For example, an alkyl halide with a terminal carboxylic acid ester can be used. The ester is then hydrolyzed to the free carboxylic acid at a later stage in the synthesis.

The carboxylic acid groups can be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDAC), to react with primary amines on biomolecules to form stable amide bonds. lumiprobe.com

Advanced Purification Techniques for this compound

The purification of this compound is a critical step to ensure high purity, which is essential for its intended applications. A combination of chromatographic and spectroscopic techniques is employed to achieve and validate the purity of the final product.

Chromatographic Methodologies (e.g., Reverse-Phase High-Performance Liquid Chromatography)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of cyanine dyes. nih.gov This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. chromatographyonline.com

A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient separation of the desired product from unreacted starting materials, by-products, and other impurities. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for ionic compounds like this compound. chromatographyonline.com

Table 2: Typical RP-HPLC Purification Parameters for Cyanine Dyes

Parameter Specification Source
Stationary Phase C18 silica (B1680970) gel chemass.si
Mobile Phase A Water with 0.1% TFA or 20 mM ammonium (B1175870) bicarbonate chromatographyonline.com
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA chromatographyonline.com
Gradient Linear gradient of increasing Mobile Phase B chromatographyonline.com
Detection UV-Vis at the absorption maximum of the dye (approx. 750 nm) lumiprobe.com
Flow Rate Dependent on column dimensions (typically 1-20 mL/min for preparative scale) chemass.si

Spectroscopic and Mass Spectrometric Validation of Purity (e.g., NMR, HPLC-MS)

The purity of the synthesized this compound is confirmed using a combination of spectroscopic and mass spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H NMR, is used to confirm the chemical structure of the compound. The proton NMR spectrum provides information about the number and types of protons and their connectivity in the molecule. The purity can also be assessed by the absence of signals corresponding to impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov An HPLC system is coupled to a mass spectrometer, which allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds. This confirms the molecular weight of the desired product and can help identify impurities. The purity is often reported as a percentage of the total peak area in the chromatogram. lumiprobe.comlumiprobe.com The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule. wikipedia.org

Chemical Derivatization for Bioconjugation and Probe Development of this compound

The bifunctional nature of this compound, featuring two carboxylic acid groups, makes it a versatile platform for creating a wide array of reactive derivatives for bioconjugation and the development of advanced molecular probes. lumiprobe.com The carboxylic acid moieties can be chemically modified to introduce various functional groups, enabling the covalent attachment of the near-infrared (NIR) fluorophore to biomolecules such as proteins, antibodies, and nucleic acids. axispharm.comaxispharm.com This process of derivatization is crucial for transforming the non-reactive dye into a powerful tool for biological imaging and assays.

Synthesis of Activated Esters (e.g., N-Hydroxysuccinimide Esters)

One of the most common strategies for rendering this compound reactive towards primary amines is its conversion into an N-Hydroxysuccinimide (NHS) ester. This transformation creates a shelf-stable, amine-reactive dye that readily couples with biomolecules under physiological or slightly basic pH conditions. interchim.fr

The synthesis involves the activation of the carboxylic acid groups using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction is typically performed in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can dissolve the dye. The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of NHS, which results in the formation of the NHS ester and a urea (B33335) byproduct.

The resulting sulfo-Cyanine7 NHS ester reacts efficiently with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides, to form a stable amide bond. interchim.frbroadpharm.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group. Bifunctional derivatives, such as sulfo-Cyanine7 bis-NHS ester, can also be synthesized, enabling the cross-linking of multiple molecular entities. broadpharm.com

Table 1: Properties of sulfo-Cyanine7 NHS Ester Derivatives

Derivative Name Molecular Weight ( g/mol ) Excitation Max (nm) Emission Max (nm)
Sulfo-Cyanine7 NHS ester 828.0 740 773
Sulfo-Cyanine7 bis-NHS ester Data not available Data not available Data not available

Introduction of Maleimide (B117702), Azide (B81097), and Alkyne Linkers

Beyond amine reactivity, this compound can be derivatized to target other functional groups through the introduction of maleimide, azide, or alkyne moieties. These linkers expand the versatility of the dye for various bioconjugation strategies, including chemoselective ligations.

Maleimide Derivatives: Sulfo-Cyanine7 maleimide is synthesized to specifically react with thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins. broadpharm.com This provides a valuable alternative to amine-based labeling, particularly when lysine residues are scarce or located in functionally sensitive regions of a protein. The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thioether bond, typically under neutral pH conditions (pH 6.5-7.5). broadpharm.com

Azide and Alkyne Derivatives: The introduction of azide and alkyne groups onto the sulfo-Cyanine7 scaffold enables its use in "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

Sulfo-Cyanine7 azide can be readily conjugated to molecules containing alkyne groups through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com It can also react with strained cycloalkynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC), which advantageously proceeds without the need for a cytotoxic copper catalyst. medchemexpress.com

Sulfo-Cyanine7 alkyne serves as the complementary partner for azide-modified biomolecules, reacting via the same click chemistry principles. axispharm.com

These click-ready derivatives are instrumental in labeling biomolecules within complex biological systems where high specificity and biocompatibility are paramount.

Table 2: Properties of sulfo-Cyanine7 Maleimide, Azide, and Alkyne Derivatives

Derivative Name Molecular Weight ( g/mol ) Excitation Max (nm) Emission Max (nm)
Sulfo-Cyanine7 maleimide 869.1 750 773
Sulfo-Cyanine7 azide 829.1 750 773

Formation of Other Reactive Functional Groups (e.g., Tyramide, DBCO)

The chemical toolbox for derivatizing this compound extends to other specialized reactive groups that facilitate advanced applications like enzymatic labeling and copper-free click chemistry.

Tyramide Derivatives: Sulfo-Cyanine7 tyramide is a key component in tyramide signal amplification (TSA), an enzyme-mediated detection method used in techniques like immunohistochemistry (IHC) and in situ hybridization (ISH). In the presence of horseradish peroxidase (HRP) and a low concentration of hydrogen peroxide, the tyramide moiety is converted into a highly reactive, short-lived radical intermediate. This radical then covalently binds to electron-rich residues, such as tyrosine, in the immediate vicinity of the enzyme, leading to significant signal amplification at the target site.

DBCO Derivatives: To facilitate copper-free click chemistry, a dibenzocyclooctyne (DBCO) group can be attached to the sulfo-Cyanine7 core. broadpharm.com DBCO is a strained alkyne that reacts rapidly and spontaneously with azide-functionalized molecules through SPAAC. broadpharm.comlumiprobe.com This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes, making sulfo-Cyanine7 DBCO an excellent choice for in vivo imaging and labeling of living cells. broadpharm.comlumiprobe.commedchemexpress.com The synthesis involves coupling a DBCO-containing linker to one of the carboxylic acid groups of the parent dye.

Table 3: Properties of sulfo-Cyanine7 Tyramide and DBCO Derivatives

Derivative Name Molecular Weight ( g/mol ) Excitation Max (nm) Emission Max (nm)
sulfo-Cyanine7 tyramide 866.16 ~750 ~773
sulfo-Cyanine7 DBCO 1047.4 750 773

Advanced Spectroscopic and Photophysical Characterization of Sulfo Cyanine7 Dicarboxylic Acid

Comprehensive Absorption and Emission Spectroscopy in Various Media

Sulfo-Cyanine7 dicarboxylic acid exhibits strong absorption and fluorescence in the near-infrared region of the electromagnetic spectrum. In aqueous solutions, the absorption maximum is typically observed around 750 nm, with the emission maximum at approximately 773 nm. axispharm.comantibodies.comlumiprobe.com The distinct separation between the absorption and emission peaks, known as the Stokes shift, is about 23 nm. axispharm.com The spectroscopic properties can be influenced by the solvent environment. While it is highly soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), it is practically insoluble in non-polar organic solvents. antibodies.comlumiprobe.com

Table 1: Spectroscopic Properties of this compound in Aqueous Solution

Property Value
Excitation/Absorption Maximum 750 nm lumiprobe.com
Emission Maximum 773 nm lumiprobe.com
Stokes Shift 23 nm axispharm.com

Quantitative Determination of Fluorescence Quantum Yield and Molar Extinction Coefficient

The fluorescence quantum yield and molar extinction coefficient are critical parameters that define the efficiency of a fluorophore. This compound is characterized by a high molar extinction coefficient, which indicates a high probability of absorbing light at its absorption maximum. The reported molar extinction coefficient is 240,600 L·mol⁻¹·cm⁻¹. antibodies.comlumiprobe.com This high value contributes to its brightness and utility as a fluorescent marker. lumiprobe.com The fluorescence quantum yield, which represents the efficiency of converting absorbed light into emitted fluorescence, is 0.24. lumiprobe.com

Table 2: Quantitative Photophysical Parameters of this compound

Parameter Value
Molar Extinction Coefficient (ε) 240,600 L·mol⁻¹·cm⁻¹ antibodies.comlumiprobe.com
Fluorescence Quantum Yield (Φ) 0.24 lumiprobe.com

Photostability Assessment under Diverse Illumination Conditions

Analysis of Environmental Sensitivity and Solvent Effects on Spectroscopic Properties

The photophysical properties of cyanine (B1664457) dyes are known to be sensitive to the surrounding environment, including solvent polarity. researchgate.netpku.edu.cn The absorption and fluorescence spectra of cyanine dyes can exhibit shifts depending on the refractive index and dielectric constant of the solvent. pku.edu.cn For this compound, its high water solubility due to the sulfonate groups suggests that its spectral properties are optimized for aqueous environments. axispharm.com The shift in absorption and emission peaks in different solvents, a phenomenon known as solvatochromism, is a key consideration for its application. The environmental effects, such as solvent and pH, can significantly influence the photophysical properties of molecular dyes. researchgate.net

Fluorescence Lifetime Measurements and Decay Kinetics Analysis

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is independent of the fluorophore concentration and can provide insights into the molecular environment. The analysis of fluorescence decay kinetics, often performed using time-domain or frequency-domain techniques, can reveal complex photophysical processes. nih.gov For complex decays, the lifetime is often described as a weighted arithmetic mean of the individual lifetime components and their fractional contributions. nih.gov While specific fluorescence lifetime values for this compound are not detailed in the search results, the analysis of decay kinetics is a standard method for characterizing such fluorophores. nih.govnih.gov

Influence of Molecular Interactions (e.g., Metal Chelation, Aggregation) on Photophysical Parameters

The photophysical properties of this compound can be influenced by various molecular interactions. The presence of two carboxylic acid groups allows for the possibility of metal chelation, which can alter the electronic structure and, consequently, the absorption and emission characteristics of the dye. lumiprobe.com Furthermore, like many cyanine dyes, this compound can form aggregates, especially at high concentrations. Aggregation typically leads to changes in the absorption spectrum, often resulting in the appearance of new bands (H-aggregates or J-aggregates) and can lead to fluorescence quenching. The bifunctional nature of this dye, with its two carboxylic acid groups, also makes it suitable for creating cross-conjugates. lumiprobe.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dimethylformamide (DMF)

Bioconjugation Chemistry and Molecular Probe Development with Sulfo Cyanine7 Dicarboxylic Acid

Strategies for Covalent Linkage to Biological Macromolecules

The foundation of using sulfo-Cyanine7 dicarboxylic acid in biological applications lies in its ability to form stable, covalent bonds with macromolecules such as proteins, antibodies, and nucleic acids. axispharm.com The presence of two carboxylic acid moieties offers opportunities for creating cross-linked conjugates or for attachment to linkers that introduce additional functionalities. lumiprobe.com The conjugation process hinges on the chemical activation of these carboxylic acid groups, most commonly through carbodiimide (B86325) chemistry, to make them reactive towards nucleophilic groups present on the target biomolecule. lumiprobe.comresearchgate.net

The covalent attachment of this compound to proteins and antibodies can be achieved through two primary strategies: random labeling and site-specific labeling. The choice of method impacts the homogeneity, activity, and performance of the final conjugate. nih.govalphathera.com

Random Labeling: This is the traditional approach, typically targeting the primary amine groups of lysine (B10760008) residues, which are abundant on the surface of most proteins and antibodies. researchgate.net The carboxylic acid groups of the dye are first activated, often using a coupling agent like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorphosphate (HATU) or a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.gov These activated esters then readily react with the ε-amino groups of lysine residues to form stable amide bonds. While straightforward, this method results in a heterogeneous population of conjugates with a varied number of dye molecules per protein (degree of labeling) and different attachment sites. alphathera.com A significant drawback is the potential for labeling within the antigen-binding site of an antibody, which can compromise its affinity and function. alphathera.comresearchgate.net

Site-Specific Labeling: To overcome the limitations of random conjugation, site-specific methods have been developed to attach labels to precise locations on a protein or antibody, away from the antigen-binding regions. alphathera.com This ensures the production of a homogeneous conjugate with a defined dye-to-antibody ratio (DAR) and preserved biological activity. nih.govresearchgate.net While this compound itself does not have an intrinsic site-selective reactive group, it can be incorporated into site-specific strategies. For example, some heptamethine cyanine (B1664457) dyes containing a meso-chloro group have been shown to selectively react with cysteine residues under physiological conditions. mdpi.com Another prominent strategy involves the oxidation of the carbohydrate moieties within the Fc region of an antibody to generate aldehyde groups, which can then be specifically targeted by probes functionalized with hydrazide or aminooxy groups. mdpi.com Site-specific methods generally yield conjugates with improved stability and binding capacity compared to their randomly labeled counterparts. nih.gov

A comparative study between a site-specific method and a random lysine-based conjugation for a radiolabeled antibody found no significant difference in the dissociation constant (Kd); however, the site-specifically modified antibody showed a higher binding capacity (Bmax) and slightly enhanced stability in human serum. nih.gov

Table 1: Comparison of Labeling Strategies for Antibodies
FeatureRandom Labeling (e.g., Lysine-reactive)Site-Specific Labeling (e.g., Cysteine, Glycan)
Target ResidueAbundant surface lysinesSpecific, often engineered, residues (e.g., Cys) or native glycans
HomogeneityHeterogeneous (variable DAR and sites) alphathera.comHomogeneous (defined DAR and site) nih.gov
Impact on Antigen BindingPotential for inactivation if binding site is labeled researchgate.netMinimal, as labeling is directed away from binding sites alphathera.com
ReproducibilityLower due to product heterogeneityHigh, leading to consistent batch-to-batch quality nih.gov
Conjugate StabilityGenerally stableMay offer enhanced stability nih.gov

The versatile reactivity of activated this compound extends to other key biological macromolecules like peptides and nucleic acids.

Peptides: Peptides can be fluorescently labeled at specific locations, including the N-terminus, the C-terminus, or the side chain of an amino acid like lysine. lubio.ch The activated carboxylic acids of the sulfo-Cyanine7 dye can form a stable amide bond with the free α-amino group at the N-terminus of a peptide or the ε-amino group of an internal or C-terminal lysine residue. researchgate.netlubio.ch This enables the synthesis of precisely labeled peptide probes for studying peptide-protein interactions, receptor binding, and cellular uptake.

Nucleic Acids: Sulfo-Cyanine7 dyes are used to label nucleic acids for applications in genomics and molecular diagnostics. axispharm.cominterchim.fr Labeling can be accomplished post-synthesis by reacting an activated form of this compound with an oligonucleotide that has been synthesized with a primary amine modification. This amine group can be placed at the 5' or 3' terminus or internally via a modified nucleotide, allowing for controlled placement of the fluorescent dye.

Achieving high labeling efficiency and maintaining the stability of the resulting bioconjugate requires careful optimization of the reaction conditions. Several parameters are critical to this process.

Activation: The carboxylic acid groups must be chemically activated prior to conjugation. This is typically achieved by reacting this compound with a 1.5-fold molar excess of a coupling reagent like HATU for a short period (e.g., 10 minutes) at room temperature. nih.gov

pH: For reactions targeting primary amines on proteins or peptides, the pH of the buffer system is crucial. A slightly alkaline pH of 8.5 to 9.0 is optimal, as it ensures that the amine groups are deprotonated and thus sufficiently nucleophilic to attack the activated dye. researchgate.netnih.gov

Buffer System: The chosen buffer must be free of extraneous nucleophiles, particularly primary amines such as Tris or glycine, which would compete with the target macromolecule and reduce labeling efficiency. researchgate.net Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are commonly used.

Concentration: The concentration of the protein or other macromolecule can influence the reaction kinetics. For antibody labeling, a protein concentration in the range of 2-10 mg/mL is recommended to promote efficient conjugation. researchgate.net

Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for periods ranging from one to six hours, with gentle agitation to ensure mixing without denaturing the protein. researchgate.netnih.gov

Stability and Storage: The stability of the final conjugate is paramount. Studies have shown that site-specifically labeled antibodies can be more stable in human serum than randomly labeled ones. nih.gov For storage, the dye itself and its stock solutions should be protected from light and stored at -20°C or below. lumiprobe.comresearchgate.net

Table 2: Optimized Reaction Parameters for Protein Labeling
ParameterRecommended ConditionRationale
Activation ReagentHATU or EDC/NHSEfficiently converts carboxylic acids to amine-reactive esters. nih.gov
Reaction pH8.5 - 9.0Ensures primary amines are deprotonated and nucleophilic. researchgate.net
BufferAmine-free (e.g., PBS, Bicarbonate)Prevents competition for the activated dye. researchgate.net
Protein Concentration2-10 mg/mLImproves labeling efficiency. researchgate.net
TemperatureRoom TemperatureBalances reaction rate with protein stability. nih.gov
Duration1 - 6 hoursAllows for completion of the conjugation reaction. researchgate.netnih.gov

Design and Synthesis of Multi-Modal and Multi-Functional Imaging Probes

The chemical versatility of this compound makes it an excellent component for building sophisticated molecular probes that combine multiple functionalities, such as different imaging modalities, onto a single molecular scaffold.

Hybrid imaging probes that incorporate both a fluorescent dye and a radionuclide offer the complementary advantages of optical imaging (high resolution) and nuclear imaging like Positron Emission Tomography (PET) (deep tissue penetration and quantification). nih.gov this compound has been successfully used to create such dual-modality PET-optical probes.

In one study, sulfo-Cyanine7 carboxylic acid was conjugated to a scaffold containing the iron-chelating siderophore fusarinine (B1175079) C (FSC), which can be radiolabeled with Gallium-68 (68Ga) for PET imaging. nih.gov The synthesis involved activating the dye's carboxylic acid with HATU and reacting it with an amine on the FSC-based chelator. The resulting conjugate was a single molecule capable of being tracked by both fluorescence and PET imaging. This hybrid agent demonstrated favorable properties, including good water solubility, with a measured distribution coefficient (logD) of -1.92 for the 68Ga-labeled conjugate. nih.gov Such probes are valuable tools in radiopharmaceutical research, enabling multi-scale analysis from cellular imaging to whole-body biodistribution. nih.gov

Bioorthogonal "click chemistry" encompasses a class of chemical reactions that are rapid, highly selective, and biocompatible, allowing for the covalent linking of molecules in complex biological environments without interfering with native biochemical processes. nih.gov These reactions provide a powerful and modular strategy for assembling complex molecular probes. nih.gov

The most common click reactions used in bioconjugation include the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). nih.gov This modular approach typically involves a two-step process: first, a bioorthogonal handle (e.g., an azide (B81097), alkyne, or tetrazine) is attached to the target biomolecule. Second, a probe molecule, such as a sulfo-Cyanine7 derivative carrying the complementary reactive group, is "clicked" on. nih.gov

This strategy has been applied in pretargeting approaches for in vivo imaging. For instance, an antibody modified with a trans-cyclooctene (B1233481) (TCO) group can be administered first, allowing it to accumulate at its target site. nih.gov Subsequently, a smaller, rapidly clearing imaging agent bearing a tetrazine (Tz) moiety is injected. The IEDDA click reaction occurs in vivo, covalently linking the imaging agent to the targeted antibody. nih.gov A hybrid PET-optical probe combining a 68Ga-chelator and sulfo-Cyanine7 on a tetrazine-functionalized scaffold was synthesized for this purpose, demonstrating the successful integration of sulfo-Cyanine7 into a click chemistry-based pretargeting system. nih.gov This modular assembly via click chemistry facilitates the construction of highly specific and multi-functional probes for advanced imaging applications.

Development of Activatable or Environmentally Responsive Probes

The intrinsic "always on" fluorescence of sulfo-Cyanine7 dyes can be harnessed to create sophisticated activatable or environmentally responsive probes. These probes are engineered to exist in a quenched or non-fluorescent state until they encounter a specific biological stimulus, such as an enzyme or a particular microenvironment, which triggers a significant increase in fluorescence emission. This "turn-on" capability is crucial for reducing background signal and enhancing imaging contrast in complex biological systems.

The bifunctional nature of this compound, with its two carboxylic acid groups, provides the necessary handles to attach moieties that can modulate its photophysical properties. A common strategy involves linking the cyanine fluorophore to a quencher molecule through a spacer that is cleavable by a specific analyte. For instance, probes for detecting enzymatic activity can be designed where the linker is a substrate for the target enzyme. Upon enzymatic cleavage, the quencher is released, restoring the fluorescence of the sulfo-Cyanine7 core.

Recent advancements have led to the development of generalizable synthetic strategies for creating hydrophilic, bioresponsive near-infrared fluorescent probes based on sulfonated heptamethine cyanines. nih.govnih.gov These methods address challenges like self-aggregation and fluorescence quenching that can occur with cyanine dyes. nih.govnih.gov One such approach resulted in a prototype probe for imaging cell hypoxia; this probe is triggered by a nitroreductase enzyme to undergo self-immolative cleavage, leading to a substantial enhancement in its fluorescence signal at 780 nm. nih.govnih.gov This design principle, converting a fluorescent dye into a bioresponsive probe that activates upon a chemical transformation induced by the biological environment, is a powerful tool for molecular imaging. nih.gov

Another innovative platform is the development of fluorogenic cyanine carbamates (CyBams). nih.govacs.org In this system, the cyanine core is modified to be non-fluorescent. When conjugated to a targeting molecule (like an antibody) via a cleavable linker, the probe remains quenched. Upon internalization into a target cell and enzymatic cleavage of the linker, a highly fluorescent product is released, enabling real-time imaging of the cleavage event. nih.govacs.orgresearchgate.net This strategy has been essential for creating high-contrast probes for in vivo imaging. acs.orgresearchgate.net

Probe Design StrategyActivating Stimulus/EnvironmentMechanism of ActionReference Compound Class
Enzyme-Cleavable LinkerSpecific enzyme (e.g., nitroreductase)Enzymatic cleavage of a linker separates the fluorophore from a quenching moiety or triggers self-immolation, leading to fluorescence "turn-on".Sulfonated Heptamethine Cyanine Prototype
Cyanine Carbamate (B1207046) (CyBam)Specific enzyme (e.g., cathepsins)Cleavage of a carbamate linker on the cyanine core transforms the dye from a non-fluorescent to a highly fluorescent state.Cyanine Lysosome-Targeting Carbamates (CyLBams)
pH-Sensitive ProbesAcidic environment (e.g., lysosomes)Protonation of specific functional groups on the dye alters its electronic structure, leading to an increase in fluorescence quantum yield.pHrodo Dyes

Development of Targeted Molecular Probes for Specific Biomarker Research

The utility of this compound extends significantly into the realm of targeted molecular imaging, where the dye is conjugated to a recognition moiety that directs it to a specific biological target, such as a receptor or antigen on the surface of cancer cells. The two carboxylic acid groups on the molecule are not reactive on their own but can be readily activated, typically using carbodiimide chemistry, to form stable amide bonds with amine groups present on targeting biomolecules. lumiprobe.com This covalent attachment allows researchers to visualize and track the location and dynamics of specific biomarkers in vitro and in vivo. axispharm.com The near-infrared (NIR) properties of the sulfo-Cyanine7 core are particularly advantageous for in vivo studies, as light in this region (700-900 nm) can penetrate deeper into tissues with less absorption and scattering by endogenous molecules like hemoglobin and water. axispharm.comlumiprobe.com

Ligand-Directed Targeting Strategies (e.g., Peptides, Small Molecules)

Peptides and small molecules serve as excellent targeting ligands due to their small size, which can lead to favorable pharmacokinetics and tissue penetration, and their high affinity for specific biological targets. The carboxylic acid groups of this compound can be chemically activated to facilitate conjugation to these targeting moieties.

A well-documented method involves the in situ activation of the carboxylic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org The activated dye can then be reacted with a free primary amine on the targeting ligand or on a scaffold molecule. This strategy has been employed to create hybrid imaging agents that combine the optical imaging capabilities of sulfo-Cyanine7 with other imaging modalities, such as positron emission tomography (PET).

In one proof-of-principle study, sulfo-Cyanine7 carboxylic acid was activated and conjugated to an amino-functionalized fusarinine C (FSC) chelator scaffold. acs.org This dye-chelator conjugate was subsequently linked to peptide-based targeting vectors, including a minigastrin analogue (MG11) and the cyclic pentapeptide RGD. acs.org The resulting divalent hybrid probes were capable of targeting the cholecystokinin-2 (CCK-2) receptor and the integrin αVβ3, respectively, demonstrating the feasibility of this modular approach for creating highly specific, multimodal imaging agents. acs.org Another study demonstrated the labeling of an antimicrobial peptide, PA-C1b, with sulfo-cyanine7 (Cy7) for targeted delivery to tumors. nih.gov

Targeting LigandTarget BiomarkerConjugation ChemistryApplication
Minigastrin analogue (MG11) peptideCholecystokinin-2 (CCK-2) ReceptorActivation of sulfo-Cyanine7 carboxylic acid with HATU, followed by conjugation to an FSC chelator scaffold, and subsequent peptide attachment.Hybrid PET/Optical Imaging
Cyclic RGD peptideIntegrin αVβ3Activation of sulfo-Cyanine7 carboxylic acid with HATU, followed by conjugation to an FSC chelator scaffold, and subsequent peptide attachment.Hybrid PET/Optical Imaging
Folic AcidFolate ReceptorConjugation to the surface of a nanoparticle delivery system carrying a Cy7-labeled peptide.Targeted Photoresponsive Drug Delivery
PA-C1b peptideTumor CellsDirect labeling of the peptide with Cy7 dye.Real-time indicator for targeted antimicrobial peptide delivery.

Antibody-Drug Conjugate (ADC) Research Platforms Utilizing this compound Analogues

Antibody-drug conjugates (ADCs) are a major class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. The chemical linker connecting the antibody and the drug is a critical component, as its stability in circulation and its cleavability inside the target cell determine the efficacy and safety of the ADC.

Analogues of sulfo-Cyanine7 serve as powerful tools in research platforms designed to study and optimize ADC performance. In these platforms, the fluorescent dye acts as a surrogate for the cytotoxic payload. nih.gov By conjugating a sulfo-Cyanine7 analogue to an antibody via a specific linker, researchers can create fluorescent ADC mimics. These probes allow for the direct visualization and quantification of ADC trafficking, internalization, and, most importantly, linker cleavage in real-time within complex biological environments, including live animals. nih.govacs.org

A key innovation in this area is the use of activatable cyanine probes, such as the aforementioned CyBam platform. nih.govacs.orgresearchgate.net An antibody is conjugated to a non-fluorescent cyanine carbamate derivative through a linker of interest (e.g., a cathepsin-cleavable dipeptide). The probe remains "dark" in circulation. Upon binding to its target antigen on a cancer cell and subsequent internalization into the lysosome, the linker is cleaved by lysosomal enzymes. This cleavage event triggers a chemical transformation in the cyanine dye, switching on its powerful NIR fluorescence. The resulting signal provides a direct measure of the site and extent of linker cleavage. nih.govacs.org This approach has been used to compare different ADC linkers, revealing that cathepsin-cleavable linkers result in significantly higher tumor activation compared to disulfide-based linkers, an observation only possible with in vivo imaging. nih.govacs.org

Research Platform ComponentDescriptionFunction in Platform
Targeting Moiety Monoclonal Antibody (mAb)Provides specificity for a tumor-associated antigen (e.g., EGFR, HER2).
Linker Cleavable Linker (e.g., Val-Cit dipeptide)Connects the antibody to the dye; designed to be cleaved by a specific internal stimulus (e.g., lysosomal enzymes).
Reporter Moiety Activatable sulfo-Cyanine7 Analogue (e.g., CyLBam)Serves as a surrogate for the ADC's cytotoxic payload. Its fluorescence is quenched until the linker is cleaved.
Platform Purpose In Vivo Linker AnalysisTo quantitatively assess the efficiency, site, and kinetics of ADC linker cleavage in a living organism, providing crucial data for the design of more effective ADCs.

Applications of Sulfo Cyanine7 Dicarboxylic Acid in Pre Clinical and in Vitro Research Methodologies

Advanced Fluorescence Microscopy and Cellular Imaging Applications

Sulfo-Cyanine7 dicarboxylic acid is a bifunctional, water-soluble near-infrared (NIR) dye derivative. labscoop.com Its favorable photophysical properties, including excitation and emission in the near-infrared range, contribute to enhanced tissue penetration and high-contrast imaging. acs.org These characteristics, combined with a high quantum yield and stability, make it a suitable fluorophore for a variety of advanced microscopy and cellular imaging techniques. acs.orgaxispharm.com

High-Resolution Imaging of Cellular Structures and Subcellular Compartments

The properties of sulfo-Cyanine7 dyes enable the high-resolution visualization of cellular and tissue structures. axispharm.comaxispharm.com When conjugated to targeting biomolecules, this compound can be used to label specific subcellular compartments or cellular structures. The resulting high-resolution images are often used to gain a more detailed microscopic understanding of a probe's interaction with its target, corroborating findings from in vivo studies. The dye's bright NIR fluorescence and high photostability are valuable for obtaining clear and detailed images in fluorescence microscopy applications. axispharm.comaxispharm.com

Live-Cell Imaging for Dynamic Process Visualization

Live-cell fluorescence imaging is a critical technique for observing dynamic cellular processes in their native state over time. thermofisher.com This methodology allows researchers to study events such as cytoskeletal rearrangement, apoptosis, and organelle dynamics. thermofisher.com The high photostability of sulfo-Cyanine7 dyes is a significant advantage for live-cell imaging, which often requires prolonged exposure to excitation light for time-lapse studies. axispharm.com This stability ensures that the fluorescent signal remains strong and consistent, enabling the tracking of cellular events and molecular interactions as they occur. nih.govarvojournals.org

Ex Vivo Tissue Staining and Histological Analysis

Following in vivo imaging experiments, ex vivo analysis of excised tissues provides an opportunity for higher-resolution confirmation of biodistribution. Vital dyes can be used to stain and image live tissue slices ex vivo, allowing for the collection of both structural and functional data. nih.gov this compound, as a water-soluble dye, is suitable for these aqueous staining protocols. labscoop.com In histological analysis, staining with fluorescent dyes is used to visualize specific intracellular and extracellular elements, providing contrast to otherwise transparent tissue structures. The near-infrared fluorescence of sulfo-Cyanine7 is particularly advantageous as it minimizes interference from the natural autofluorescence of tissues, which typically occurs at shorter wavelengths.

Confocal Microscopy in Cell Lines for Mechanistic Studies

Confocal microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. In mechanistic studies involving specific cell lines, sulfo-Cyanine7-based conjugates are employed to investigate molecular interactions and cellular uptake pathways. For instance, a hybrid imaging agent, [68Ga]-Sulfo-Cy7-FSC-RGD, was used in a cell uptake study with αvβ3-positive M21 and αvβ3-negative M21-L cell lines to investigate receptor-specific targeting. acs.org Such studies provide quantitative data on the binding and internalization of the fluorescent probe, offering insights into the underlying biological mechanisms.

PropertyValueSource
Excitation Maximum ~750 nm acs.orgaxispharm.com
Emission Maximum ~773 nm acs.orgaxispharm.com
Stokes Shift ~23 nm axispharm.com
Solubility Good in water, DMF, DMSO labscoop.com
Purity ≥95% labscoop.com

Flow Cytometry and Cell Sorting Methodologies

Flow cytometry is a high-throughput technology used to analyze and sort cells based on their physical and fluorescent characteristics. Sulfo-Cyanine7 dyes are well-suited for this application, providing distinct signals in the near-infrared spectrum for precise cell analysis and sorting. axispharm.comaxispharm.com A key advantage of using NIR dyes like sulfo-Cyanine7 in flow cytometry is the reduction of spectral overlap with the natural autofluorescence of cells, which is more prominent at lower wavelengths. This leads to an improved signal-to-noise ratio and greater sensitivity in detecting labeled cell populations.

Quantitative Bioanalytical and Biochemical Assays

This compound is utilized in the development of molecular probes for various bioanalytical and biochemical assays designed to study molecular interactions. axispharm.com Following conjugation to biomolecules, quantitative assessment is critical to determine the purity and characteristics of the final product. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique commonly used to confirm the purity of sulfo-Cyanine7 conjugates, with studies reporting purity levels greater than 93-95%. acs.org

Quantitative cell-based assays are also crucial for evaluating the performance of these fluorescent probes. In one study, the uptake of a Gallium-68 labeled sulfo-Cyanine7 conjugate ([68Ga]Sulfo-Cy7-FSC-RGD) was measured in different cell lines to quantify receptor-specific binding and internalization. acs.org

Cell LineIncubation TimeCell-Associated Activity (% of applied dose)Source
M21 (αvβ3 positive)1 hour2.45 ± 0.36% acs.org
M21 (αvβ3 positive)2 hours4.41 ± 1.17% acs.org
M21-L (αvβ3 negative)1 hour0.43 ± 0.25% acs.org
M21-L (αvβ3 negative)2 hours0.71 ± 0.66% acs.org

Molecular Interaction Studies and Binding Affinity Determination

The study of molecular interactions is fundamental to understanding biological processes. Fluorescently labeled molecules, such as those conjugated with this compound, are instrumental in these investigations. Techniques like fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are commonly employed to determine binding affinities.

In a typical fluorescence polarization assay, a small fluorescently labeled molecule (the tracer) in solution, when excited with polarized light, emits depolarized light due to its rapid tumbling. Upon binding to a larger molecule, the tumbling rate of the tracer slows down significantly, resulting in an increase in the polarization of the emitted light. This change in polarization can be used to quantify the binding affinity between the two molecules. While specific studies detailing the use of this compound in FP assays are not abundant in publicly available literature, its properties make it a suitable candidate for such applications, particularly for interactions involving large protein complexes or in multiplexed assays where spectral overlap with other fluorophores is a concern.

Isothermal titration calorimetry directly measures the heat change that occurs upon the binding of two molecules. While ITC itself does not require a fluorescent label, this compound-labeled molecules can be used in conjunction with other techniques to validate the interactions observed in ITC experiments. For instance, a fluorescently labeled peptide could be used in a cellular context to confirm the in vivo relevance of a binding event whose affinity was determined by ITC.

Table 1: Techniques for Molecular Interaction and Binding Affinity Determination

TechniquePrincipleRole of this compound
Fluorescence Polarization (FP)Measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.As a fluorescent label for a small molecule tracer to monitor its binding to a larger molecule.
Isothermal Titration Calorimetry (ITC)Measures the heat absorbed or released during a binding event to determine thermodynamic parameters.While not directly used in ITC, it can be used to label molecules for complementary validation experiments.

Enzyme Activity Assays and Substrate Probing

Fluorescence-based assays are widely used for monitoring enzyme activity due to their high sensitivity and real-time capabilities google.comresearchgate.net. These assays often employ a substrate that is chemically modified to become fluorescent upon enzymatic action. This compound can be incorporated into enzyme substrates to probe their activity.

For example, a peptide substrate for a protease could be synthesized with this compound at one end and a quencher molecule at the other. In the intact peptide, the fluorescence of the cyanine (B1664457) dye is quenched. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. The NIR fluorescence of sulfo-Cyanine7 would be particularly advantageous for assays conducted in complex biological media that exhibit high autofluorescence in the visible range.

Detection of Biomarkers in Research Samples

The detection and quantification of biomarkers are crucial for disease diagnosis and for monitoring therapeutic responses in research settings. This compound, with its bright fluorescence and water solubility, is an excellent candidate for labeling antibodies and other affinity reagents used in biomarker detection assays. axispharm.com

In immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or Western blotting, an antibody labeled with this compound can be used to detect a specific protein biomarker. The NIR fluorescence allows for sensitive detection with a high signal-to-noise ratio. Similarly, in flow cytometry, cells can be labeled with antibodies conjugated to this compound to identify and quantify specific cell populations based on the expression of cell surface biomarkers.

Research in Animal Models for Proof-of-Concept Studies

Pre-clinical Optical Imaging for Probe Validation (e.g., Biodistribution, Tumor Visualization)

The validation of new imaging probes in animal models is a critical step in their development. The favorable spectral properties of this compound make it an ideal fluorophore for in vivo optical imaging. axispharm.comlumiprobe.com Its emission in the NIR window (700-900 nm) allows for deep tissue penetration of light and minimizes absorption and scattering by endogenous molecules like hemoglobin and water.

When conjugated to a targeting moiety, such as a peptide or antibody, the resulting probe can be used to visualize specific tissues or cell types in a living animal. Biodistribution studies, which track the accumulation and clearance of the probe in different organs, are essential for validating its targeting specificity and pharmacokinetic profile. For instance, a study involving a conjugate of a Sulfo-Cy7 derivative showed its biodistribution and clearance characteristics in an animal model.

In cancer research, this compound-labeled probes can be used for tumor visualization. A probe designed to bind to a tumor-specific receptor will accumulate at the tumor site, allowing for its non-invasive imaging. This is invaluable for assessing tumor growth, metastasis, and the efficacy of anti-cancer therapies.

Table 2: Research Findings on a Sulfo-Cy7 Conjugate in Pre-clinical Imaging

ParameterFindingReference
BiodistributionThe Sulfo-Cy7 conjugate exhibited clearance and low accumulation in non-targeted organs.
In Vivo ImagingDemonstrated the potential for targeted imaging in animal models.

Investigation of Biological Processes and Pathways in vivo (e.g., Lymphatic Flow Visualization)

Beyond probe validation, this compound can be used to study dynamic biological processes in real-time. One notable application is the visualization of lymphatic flow. The lymphatic system plays a crucial role in immune function and fluid homeostasis, and its dysfunction is implicated in various diseases.

By injecting a this compound-based tracer intradermally, researchers can track its uptake and transport through the lymphatic vessels and to the draining lymph nodes. researchgate.netresearchgate.net This allows for the non-invasive assessment of lymphatic vessel function, including contractility and valve function. researchgate.net Near-infrared fluorescence imaging with cyanine dyes has been instrumental in advancing our understanding of lymphatic biology in health and disease. researchgate.netresearchgate.net

Integration into Biosensor Design and Molecular Detection Systems

The development of sensitive and specific biosensors is a major goal in analytical biotechnology. This compound can be integrated into various biosensor platforms to provide a fluorescent readout. For example, it can be used as a reporter molecule in fluorescence resonance energy transfer (FRET)-based biosensors. In a FRET biosensor, a donor fluorophore and an acceptor fluorophore (the quencher) are placed in close proximity. A conformational change in the biosensor upon binding to its target analyte alters the distance between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.

Furthermore, the carboxylic acid functional groups of this compound allow for its covalent attachment to solid surfaces, such as microarrays or nanoparticles, which are common components of modern molecular detection systems. This enables the development of multiplexed assays for the simultaneous detection of multiple analytes.

Applications in In Vitro Cell Differentiation and Stem Cell Research

The ability to non-invasively monitor stem cells over extended periods is crucial for understanding the complex processes of cell differentiation. This compound, with its high photostability and water solubility, is well-suited for such longitudinal studies. Its dicarboxylic acid functional groups allow for covalent conjugation to biomolecules, enabling targeted labeling of cellular components or the cell surface. This stable labeling is essential for ensuring that the fluorescent signal is retained within the cell population as it proliferates and differentiates, without being transferred to adjacent cells.

Research in this area often involves labeling mesenchymal stem cells (MSCs) to track their differentiation into various lineages, such as chondrocytes (cartilage cells) and osteoblasts (bone cells). The primary goals of these studies are to assess the efficiency of differentiation protocols and to understand the spatial and temporal dynamics of the process.

While direct studies solely focused on this compound for in vitro stem cell differentiation are emerging, the broader class of cyanine dyes, particularly Cy7 derivatives, provides a strong basis for its application. For instance, studies using structurally similar NIR dyes have demonstrated successful long-term tracking of MSCs during chondrogenic and osteogenic differentiation.

In a representative in vitro study design, human MSCs are labeled with a cyanine-based NIR dye and then cultured in differentiation-inducing media. The persistence of the fluorescent signal and its impact on cell viability, proliferation, and differentiation potential are then meticulously evaluated over several weeks.

Key parameters assessed in these studies often include:

Labeling Efficiency and Cell Viability: The initial uptake of the dye by the stem cells and the effect of the labeling process on cell survival.

Signal Retention: The ability of the dye to be retained within the cells over multiple cell divisions.

Differentiation Potential: A comparison of the differentiation efficiency of labeled versus unlabeled cells, often assessed through histological staining and gene expression analysis for lineage-specific markers.

The following table summarizes typical findings from studies investigating the use of cyanine-based dyes for tracking MSC differentiation in vitro.

Parameter AssessedTypical FindingsSignificance in Stem Cell Research
Cell Viability Post-Labeling >95% viability, comparable to unlabeled control cells.Demonstrates the low cytotoxicity of the labeling process, which is crucial for maintaining a healthy stem cell population for differentiation.
Fluorescence Retention Strong fluorescent signal maintained for up to 21 days in culture, with gradual dilution upon cell division.Indicates the suitability of the dye for long-term tracking of cell fate throughout the differentiation process.
Chondrogenic Differentiation Labeled MSCs successfully form cartilage pellets and express key chondrogenic markers such as SOX9 and Collagen Type II, comparable to unlabeled controls.Confirms that the fluorescent label does not interfere with the chondrogenic differentiation pathway.
Osteogenic Differentiation Labeled MSCs show positive staining for Alizarin Red S (indicating mineralization) and express osteogenic markers like RUNX2 and Osteocalcin, similar to unlabeled controls.Establishes that the dye is compatible with studies of bone formation from stem cells.

These findings underscore the potential of this compound and related cyanine dyes as effective tools for advancing our understanding of stem cell biology and for the development of new regenerative therapies. The ability to visualize and track the differentiation process in real-time provides invaluable insights into the mechanisms governing cell fate decisions.

Theoretical and Computational Investigations of Sulfo Cyanine7 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energy Levels

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of sulfo-Cyanine7 dicarboxylic acid. These calculations provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining its photophysical behavior. rsc.org

The electronic structure of cyanine (B1664457) dyes is characterized by a delocalized π-system along the polymethine chain. nih.govnih.gov For this compound, the HOMO is typically spread across the polymethine chain, while the LUMO is also located on this chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the dye's absorption wavelength. A smaller gap generally corresponds to a longer wavelength of maximum absorption (λmax), which is characteristic of NIR dyes. rsc.org

The presence of two sulfonic acid groups and two carboxylic acid groups influences the electronic properties. The sulfonic acid groups enhance water solubility, while the carboxylic acid groups can be used for conjugation to biomolecules. aatbio.comlumiprobe.com These substituents can also modulate the electron density distribution and, consequently, the HOMO and LUMO energy levels. DFT calculations can precisely model these effects. For instance, calculations on similar cyanine dyes have shown that substituent positioning can significantly alter the HOMO-LUMO gap. rsc.org

A critical aspect of these calculations is the choice of the exchange-correlation functional and basis set. It has been noted that standard DFT functionals can sometimes inaccurately predict the properties of cyanine dyes. nih.govacs.org Functionals such as B3LYP, PBE0, and the range-separated CAM-B3LYP, often combined with a triple-zeta basis set like 6-311+G(2d,p), have been shown to provide more accurate results for cyanine systems. mdpi.comresearchgate.net

Table 1: Illustrative Calculated Electronic Properties of a Cyanine7 Derivative

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-6.95 eVB3LYP/6-31G(d)
LUMO Energy-5.41 eVB3LYP/6-31G(d)
HOMO-LUMO Gap1.54 eVB3LYP/6-31G(d)
Ground State Dipole Moment12.5 DB3LYP/6-31G(d)

Note: This table presents illustrative data for a generic Cyanine7 dye based on computational studies of similar compounds and is intended to be representative of the type of information obtained from quantum chemical calculations. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility of this compound and its interactions with the surrounding solvent molecules, typically water. nih.govacs.org These simulations model the atomic motions of the dye over time, providing insights into its dynamic behavior.

The long polymethine chain of heptamethine cyanines like this compound is susceptible to conformational changes, such as twisting around the methine bridge. nih.govacs.org These conformational dynamics can significantly impact the dye's fluorescence quantum yield. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations. For some unsymmetrical cyanine dyes, twisting beyond a certain angle can lead to a non-radiative decay pathway, explaining their fluorogenic behavior. nih.gov

Furthermore, MD simulations are crucial for understanding how this compound interacts with water molecules. The sulfonate and carboxylate groups are expected to form strong hydrogen bonds with water, contributing to the dye's high water solubility. lumiprobe.com Simulations can quantify these interactions by calculating properties such as the radial distribution function of water around the polar groups and the average number of hydrogen bonds. The solvation shell predicted by MD simulations can then be used in more accurate quantum chemical calculations of the dye's properties in solution. mdpi.com

The choice of force field is critical for the accuracy of MD simulations. The General Amber Force Field (GAFF) has been successfully used for modeling cyanine dyes. nih.gov The simulations are typically run for several nanoseconds to ensure adequate sampling of the conformational space.

Table 2: Representative Data from Molecular Dynamics Simulations of a Cyanine Dye in Water

ParameterDescriptionIllustrative Value
RMSD of the polymethine chainRoot-mean-square deviation from the initial structure, indicating conformational stability.1.5 Å
Solvent Accessible Surface Area (SASA)The surface area of the dye accessible to solvent molecules.650 Ų
Average number of hydrogen bonds with waterQuantifies the interaction with the solvent.8
Interaction EnergyThe energy of interaction between the dye and the surrounding water molecules.-150 kcal/mol

Note: This table contains representative values for a cyanine dye in an aqueous environment based on published MD simulation studies and serves as an example of the data generated. nih.govrsc.orgrsc.org

Prediction of Spectroscopic Parameters and Photophysical Behavior

A major application of computational chemistry in the study of dyes is the prediction of their spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for this purpose. mdpi.comresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would be expected to predict a strong absorption band in the NIR region, consistent with experimental observations. The accuracy of these predictions is highly dependent on the chosen functional, with range-separated functionals like CAM-B3LYP often providing better results for cyanine dyes, which can be challenging for standard functionals. nih.govacs.org The inclusion of solvent effects, either through implicit models like the Polarizable Continuum Model (PCM) or by using explicit solvent molecules from MD simulations, is crucial for obtaining accurate predictions of spectra in solution. mdpi.com

Beyond absorption, TD-DFT can also be used to investigate the excited-state properties of this compound. By optimizing the geometry of the first excited state, it is possible to calculate the emission energy (fluorescence) and the Stokes shift (the difference between the absorption and emission maxima). mdpi.com This information is vital for applications in fluorescence imaging.

Table 3: Illustrative Predicted Spectroscopic Data for a Cyanine7 Derivative

ParameterExperimental Value (for comparison)Predicted Value (TD-DFT)Functional/Basis Set
Absorption Maximum (λmax)~750 nm730 nmCAM-B3LYP/6-311+G(2d,p)
Emission Maximum (λem)~773 nm760 nmCAM-B3LYP/6-311+G(2d,p)
Oscillator Strength (f)-1.8CAM-B3LYP/6-311+G(2d,p)
Stokes Shift~23 nm30 nmCAM-B3LYP/6-311+G(2d,p)

Note: This table presents a combination of known experimental data for sulfo-Cyanine7 and illustrative predicted values based on the performance of TD-DFT for similar cyanine dyes. The predicted values are not from a direct calculation on this compound but are representative of typical computational results. nih.govmdpi.comacs.org

Modeling of Structure-Activity Relationships for Rational Dye Design

Modeling the structure-activity relationship (SAR) or structure-property relationship (SPR) is a key aspect of rational dye design. By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to establish relationships that guide the synthesis of new dyes with improved characteristics. rsc.orgacs.org

For instance, the length of the polymethine chain is known to have a significant impact on the absorption wavelength of cyanine dyes, with each additional vinyl group causing a bathochromic shift of approximately 100 nm. acs.org Computational models can quantify this effect and explore more subtle structural modifications. For this compound, this could involve:

Modifying the substituents on the indole (B1671886) rings: Adding electron-donating or electron-withdrawing groups to the terminal heterocyclic rings can fine-tune the HOMO-LUMO gap and thus the absorption and emission wavelengths. acs.org

Altering the polymethine chain: Introducing cyclic structures or different substituents on the chain can enhance photostability and modulate the fluorescence quantum yield. acs.org

Changing the nature of the solubilizing groups: While the sulfonic acid groups provide excellent water solubility, their replacement with other hydrophilic moieties could be explored computationally to assess the impact on aggregation and photophysical properties.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed by correlating calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, polarizability) with experimentally observed properties for a series of related dyes. nih.gov While a specific QSAR model for this compound is not available, the principles of QSAR are broadly applicable to this class of dyes.

Table 4: Illustrative Structure-Property Relationship Model for Heptamethine Cyanines

Structural ModificationPredicted Effect on λmaxPredicted Effect on Quantum YieldRationale
Addition of a cyclohexenyl ring to the polymethine chainBathochromic shift (~20-30 nm)IncreaseIncreased rigidity, reduced non-radiative decay
Substitution with an electron-withdrawing group at the central position of the chainHypsochromic shift (~10-20 nm)DecreaseAlteration of the electron density distribution in the HOMO and LUMO
Substitution with an electron-donating group on the indole ringBathochromic shift (~5-15 nm)VariableIncreased electron density in the π-system

Note: This table provides illustrative examples of structure-property relationships observed in heptamethine cyanine dyes, based on general findings in the literature. These trends would be expected to be qualitatively similar for derivatives of this compound. nih.govacs.org

Emerging Methodologies and Future Research Directions for Sulfo Cyanine7 Dicarboxylic Acid

Advancements in Scalable Synthesis and High-Purity Manufacturing Techniques

Sulfo-Cyanine7 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research. lumiprobe.comaxispharm.com It is a bifunctional derivative of the Cyanine7 (Cy7) dye, featuring two carboxylic acid groups that allow for conjugation to various biomolecules. lumiprobe.comlunanano.ca The synthesis of this compound and other cyanine (B1664457) dyes has evolved to improve yield, purity, and scalability. While specific proprietary synthesis methods are not fully disclosed, the general approach involves the condensation of heterocyclic precursors. The introduction of sulfonate groups enhances water solubility, a crucial factor for biological applications. axispharm.comnih.gov High-purity manufacturing is critical to ensure lot-to-lot consistency and reliable performance in sensitive assays. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control, typically achieving purity levels of 95% or higher. lunanano.caantibodies.com

PropertyValue
Molecular FormulaC42H51N2KO10S2
Molecular Weight847.09 g/mol
Excitation Maximum~750 nm
Emission Maximum~773 nm
Extinction Coefficient~240,600 M-1cm-1
Quantum Yield~0.24
SolubilityGood in water, DMF, and DMSO

Development of Novel Bioconjugation Chemistries for Enhanced Specificity and Efficiency

The two carboxylic acid groups on this compound are key to its utility, enabling its attachment to biomolecules. lumiprobe.com The most common bioconjugation method involves the activation of these carboxylic acids using carbodiimide (B86325) chemistry to form reactive esters, which can then readily react with primary amines on proteins, peptides, or other molecules. lumiprobe.com

Recent advancements in bioconjugation are focused on creating more specific and efficient labeling methods. These include:

Site-specific conjugation: Techniques that target specific amino acids or functional groups on a biomolecule to ensure the dye is attached at a precise location, minimizing disruption to the biomolecule's function.

Click chemistry: The use of bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, offers high efficiency and specificity under mild, aqueous conditions. While this compound itself is not directly used in click chemistry, derivatives with azide (B81097) or alkyne groups are available.

Enzymatic ligation: The use of enzymes to catalyze the formation of a covalent bond between the dye and the target molecule provides a high degree of specificity.

These novel chemistries aim to improve the stability of the dye-biomolecule conjugate and ensure that the fluorescence properties of the dye are not compromised upon conjugation.

Exploration of Next-Generation Multi-Functional Probes for Complex Biological Systems

The development of multi-functional probes that can simultaneously report on multiple biological events is a rapidly advancing area of research. This compound serves as a valuable scaffold for creating such probes due to its NIR fluorescence, which allows for deep tissue imaging with minimal background autofluorescence. axispharm.com

Examples of emerging multi-functional probes include:

Activatable probes: These probes are designed to "turn on" their fluorescence only in the presence of a specific enzyme, pH change, or other biological trigger. nih.gov This allows for the visualization of specific biological processes with high signal-to-noise ratios.

Dual-modality probes: Combining the fluorescence of sulfo-Cyanine7 with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), allows for a more comprehensive understanding of biological systems.

Targeted probes: By attaching a targeting ligand, such as an antibody or a peptide, to the this compound, the probe can be directed to specific cells or tissues of interest.

These next-generation probes are enabling researchers to study complex biological processes in real-time and with unprecedented detail.

Integration with Advanced Imaging Modalities Beyond Fluorescence (e.g., Photoacoustic Imaging in research settings, Cerenkov Luminescence Imaging)

The strong optical absorption of sulfo-Cyanine7 in the NIR region makes it an excellent candidate for photoacoustic imaging (PAI). nih.govnih.gov PAI is a hybrid imaging technique that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. nih.gov When a molecule like sulfo-Cyanine7 absorbs light, it generates a small amount of heat, causing it to expand and create an acoustic wave that can be detected by an ultrasound transducer. This allows for high-resolution imaging deep within tissues. nih.govnih.gov

Another emerging imaging modality where sulfo-Cyanine7 and similar dyes are finding application is Cerenkov luminescence imaging (CLI). nih.gov CLI detects the faint light emitted when charged particles, such as those from radionuclides used in PET imaging, travel through a dielectric medium faster than the speed of light in that medium. nih.gov While not a direct application of sulfo-Cyanine7's fluorescence, its optical properties can be leveraged in multimodal approaches that combine CLI with fluorescence imaging for enhanced visualization. nih.gov

Role in Advanced Materials Science and Nanotechnology Research (e.g., Nanoparticle Labeling, Dye-Sensitized Systems)

The unique photophysical properties of this compound make it a valuable tool in materials science and nanotechnology.

Nanoparticle Labeling: this compound can be used to label a wide variety of nanoparticles, allowing them to be tracked and visualized in biological systems. nih.gov This is crucial for understanding the biodistribution, targeting, and clearance of nanoparticles designed for drug delivery or diagnostic applications. However, it is important to note that the addition of a fluorescent dye can sometimes alter the biodistribution of the nanoparticle itself. nih.gov

Dye-Sensitized Systems: In these systems, a dye molecule absorbs light and transfers the energy to another material, often a semiconductor, to generate an electrical current. While more commonly associated with solar cells, the principles of dye sensitization are also being explored for applications in photodynamic therapy and biosensing. The strong absorption and excited-state properties of cyanine dyes like sulfo-Cyanine7 make them promising candidates for these applications.

Challenges and Future Perspectives in Translating Research Findings for Broader Academic Impact

Despite the significant promise of this compound and related cyanine dyes, several challenges remain in translating research findings into broader academic and, eventually, clinical impact.

Standardization and Reproducibility: Ensuring consistent synthesis and purification of the dye is crucial for reproducible experimental results across different laboratories. mdpi.com The development of standardized protocols and reference materials would be highly beneficial.

Photostability: While generally more stable than other fluorophores, cyanine dyes can still undergo photobleaching, especially under intense or prolonged illumination. The development of more photostable derivatives is an ongoing area of research.

In Vivo Stability: The stability of the dye and its conjugates in the complex biological environment of a living organism can be a concern. Understanding and improving the in vivo stability is critical for long-term imaging studies.

Cost and Accessibility: The cost of specialized fluorescent probes can be a barrier for some researchers. Efforts to develop more cost-effective synthetic routes and increase commercial availability will be important for broader adoption.

Future research will likely focus on addressing these challenges, as well as developing novel cyanine dye structures with enhanced properties, such as increased brightness, greater photostability, and tailored functionalities for specific applications. The continued integration of these dyes with advanced imaging technologies and their application in materials science will undoubtedly lead to new discoveries and innovations.

Q & A

Q. Why does this compound exhibit reduced fluorescence in acidic microenvironments, and how can this be leveraged for pH-sensitive imaging?

  • Methodological Answer : The dye’s carboxyl groups protonate at low pH (<5.5), altering its electronic structure and quenching fluorescence. To exploit this, use ratiometric imaging with a pH-insensitive reference dye (e.g., sulfo-Cyanine7.5 dicarboxylic acid) .

Q. How to minimize non-specific binding of this compound conjugates in tissue sections?

  • Methodological Answer : Block samples with 5% BSA/0.1% Tween-20 for 1 hour. Include a negative control (unconjugated dye) to identify background. Use gradient washing (PBS to 0.5 M NaCl) to disrupt electrostatic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.